2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro-
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Overview
Description
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- is a heterocyclic compound that features a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- can be achieved through various methods. One common approach involves the intramolecular cyclization of ketoesters with primary amines under microwave-assisted conditions . Another method includes the use of metal-catalyzed intramolecular hydroamination of alkyne functions by amide moieties . Additionally, carbopalladation and amidation reactions have been employed to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, the use of BBr3 as a Lewis acid catalyst and P2O5 as an additive has been reported to afford high yields of 2H-Azepin-2-one derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated azepinone derivatives.
Substitution: Substitution reactions, particularly involving halogenation, can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Pd-catalysts for hydroamination, AuBr3 for bromination, and various primary amines for amidation . Reaction conditions often involve mild temperatures and the use of microwave-assisted techniques to enhance reaction efficiency .
Major Products
Major products formed from these reactions include benzazepinones and benzazepines, which are structurally related to the parent compound and exhibit diverse pharmacological activities .
Scientific Research Applications
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- involves its interaction with molecular targets such as bromodomains. The compound binds to these targets, inhibiting their activity and thereby modulating gene expression and cellular processes . This bivalent mode of action allows the compound to simultaneously bind to multiple sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Dibenzazepinones: Structurally analogous to 2H-Azepin-2-one derivatives, these compounds are also used in medicinal chemistry.
Uniqueness
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- is unique due to its specific substitution pattern and the presence of the indenone moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
828267-60-3 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(3-oxo-1,2-dihydroinden-1-yl)azepan-2-one |
InChI |
InChI=1S/C15H17NO2/c17-14-10-13(11-6-3-4-7-12(11)14)16-9-5-1-2-8-15(16)18/h3-4,6-7,13H,1-2,5,8-10H2 |
InChI Key |
JKDWALCSGIJARP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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